2,2,5,5-Tetrakis(chloromethyl)cyclopentanone
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Overview
Description
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a chemical compound with the linear formula (ClCH2)4C5H4O . It has a molecular weight of 278.00 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone consists of a cyclopentanone ring with four chloromethyl groups attached to it . The exact mass of the molecule is 277.961276 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone include a molecular weight of 278.0 g/mol, a computed XLogP3-AA of 2.5, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 4 rotatable bond count . The compound has a complexity of 199 .Scientific Research Applications
Synthesis and Reactivity
Research has elaborated selective chlorination methods for converting cyclopentanone into various polychlorocyclopentanones, including 2,2,5,5-tetrachloro-, 2,2,3,5,5-pentachloro-, and 2,2,3,3,5,5-hexachlorocyclopentanone. These compounds exhibit reactivity towards zinc and bases in protic solvents, yielding chlorinated cyclopentenones, substitution products, and open-chain compounds through Grob elimination in good yields (De Buyck et al., 2010).
Molecular and Crystal Structures
The molecular and crystal structures of dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone have been successfully determined by X-ray single-crystal diffraction. This study highlighted the effective conjugation between two 1,3-dithiol-2-ylidenes adjacent to the carbonyl group, with the remaining two 1,3-dithiol-2-ylidenes showing significant twisting from the central five-membered ring (Ueda et al., 2016).
Catalytic Applications
Tetrakis(diphenylphosphinomethyl)cyclopentane derivatives have shown remarkable efficiency as ligands in palladium-catalyzed reactions, achieving high turnover numbers in various catalytic processes including allylic substitution, Heck, Suzuki, and Sonogashira-type reactions. This efficiency is attributed to the stability and coordination properties of these ligands, which enhance the longevity and performance of the catalyst (Doucet & Santelli, 2006).
Density and Molar Volume Studies
Studies on the densities and excess molar volumes of binary mixtures of cyclopentanone with various chloroalkanes have been conducted to understand the molecular interactions and structural effects influencing these properties. The results offer insights into the negative and positive excess molar volumes observed across different systems and temperatures, shedding light on the molecular interactions between components (Ciocirlan et al., 2010).
Photochemical Studies
Photochemical research has explored the behavior of ketocyanine dyes, such as (2E,5E)-2,5-bis(4-dimethylaminobenzylidene)-cyclopentanone, under oxygenated and deoxygenated conditions. These studies have demonstrated the dye's ability to sensitize the production of singlet oxygen and undergo photoisomerization, contributing valuable information to the field of photochemistry and potential applications in photodynamic therapy (Zoto et al., 2016).
Safety and Hazards
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone may cause serious eye irritation and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with skin .
properties
IUPAC Name |
2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl4O/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWCHGGNNYGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1(CCl)CCl)(CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320436 |
Source
|
Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67059-01-2 |
Source
|
Record name | 67059-01-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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